N-butyl-2-(2-methylphenoxy)propanamide

Vue d'ensemble

Description

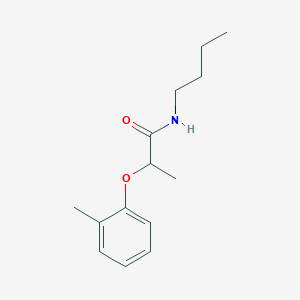

N-butyl-2-(2-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Renewable Thermosetting Resins

A renewable bisphenol, 4,4'-(butane-1,4-diyl)bis(2-methoxyphenol), synthesized through a solvent-free, Ru-catalyzed olefin metathesis coupling reaction of eugenol followed by hydrogenation, was transformed into a high-performance thermosetting resin. This novel bis(cyanate) ester exhibited exceptional thermal stability above 350°C and a glass transition temperature of 186°C, demonstrating minimal water uptake and degradation in maritime environments, suggesting its potential utility in sustainable, high-performance material applications (Harvey et al., 2014).

Electrocatalytic Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from the ionic liquid N-butyl-3-methylpyridinium dicyanamide has been identified as a highly active, economical, and selective metal-free catalyst for the electrocatalytic synthesis of hydrogen peroxide. This advancement indicates a promising approach for the safe, sustainable, and cost-effective production of hydrogen peroxide, potentially revolutionizing its manufacturing process in a flow-reactor-based method (Fellinger et al., 2012).

Bisphenol A Action Mechanisms

Research on Bisphenol A (BPA) and its molecular mechanisms has shed light on its action across various experimental models, offering insights into its effects on wildlife and human health. This comprehensive review by an expert panel highlights the mechanistic basis of BPA's action, contributing to a better understanding of its tissue-specific impacts and periods of susceptibility, which is vital for assessing health risks (Wetherill et al., 2007).

Catecholase Activity with Nickel(II) Complexes

A study involving dinuclear and polymeric Ni(II) complexes of phenol-based compartmental ligands demonstrated significant catecholase-like activity, simulating the oxidation process of catechols to quinones. This research not only provides a deeper understanding of the catalytic mechanisms involved but also highlights the potential of these complexes in industrial applications related to oxidation processes (Ghosh et al., 2014).

Pharmacokinetics and Metabolism in Rats

The pharmacokinetics and metabolism of a selective androgen receptor modulator, S-1, were explored in rats, revealing insights into the compound's absorption, clearance, distribution, and extensive metabolism. This study contributes to our understanding of the pharmacokinetic characteristics of propanamides in preclinical studies, potentially guiding the development of therapeutic agents for androgen-dependent diseases (Wu et al., 2006).

Propriétés

IUPAC Name |

N-butyl-2-(2-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-5-10-15-14(16)12(3)17-13-9-7-6-8-11(13)2/h6-9,12H,4-5,10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUCLARIMPFLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)OC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide](/img/structure/B4506134.png)

![N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4506140.png)

![2,2-dimethyl-1-[3-(piperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B4506145.png)

![3-[(mesitylsulfonyl)amino]-2-methylbenzamide](/img/structure/B4506159.png)

![3,6-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4506164.png)

![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4506170.png)

![1-benzyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B4506175.png)

![8-methyl-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4506189.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4506195.png)

![4-methyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B4506201.png)

![1-[4-(2-Fluorophenyl)piperazin-1-YL]-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propan-1-one](/img/structure/B4506225.png)